molecular formula C8H5FN2O B6300583 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde CAS No. 2231674-89-6

4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B6300583
CAS No.: 2231674-89-6
M. Wt: 164.14 g/mol
InChI Key: HFCMCEQYXZJMEV-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a fluorinated heterocyclic compound featuring a fused pyrrolo-pyridine core with a formyl (-CHO) group at position 2 and a fluorine substituent at position 2. This structure combines the electron-withdrawing effects of fluorine with the reactive aldehyde moiety, making it a valuable intermediate in medicinal chemistry and materials science. The fluorine atom enhances solubility and metabolic stability compared to non-fluorinated analogs, while the aldehyde group enables further functionalization via condensation or nucleophilic addition reactions .

Properties

IUPAC Name

4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-8-6-3-5(4-12)11-7(6)1-2-10-8/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCMCEQYXZJMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC(=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Prefunctionalized Precursors

A common approach involves cyclizing nitrile-containing intermediates. For example, CN104402879A describes a one-step conversion of cyano groups to pyrrolidine structures using reductive cyclization under mild conditions. While this patent focuses on octahydro derivatives, the methodology can be adapted for aromatic systems by omitting hydrogenation steps. Key reagents include sodium borohydride in methanol, yielding the pyrrolo[3,2-c]pyridine core in 65–75% yield.

Coupling Reactions

Copper-catalyzed Ullmann-type couplings, as demonstrated in Ambeed’s synthesis of 1H-pyrrolo[2,3-c]pyridine derivatives, enable the formation of carbon-nitrogen bonds. For instance, reacting 6-bromo-N,N-dimethylpyridin-3-amine with 1H-pyrrolo[2,3-c]pyridine in dimethyl sulfoxide (DMSO) at 130°C with cesium carbonate and copper(I) iodide achieves a 35% yield of the coupled product. Adapting this to pyrrolo[3,2-c]pyridine would require brominated pyridine precursors at specific positions.

Fluorination Strategies

Introducing fluorine at the 4-position demands regioselective methods to avoid side reactions.

Balz-Schiemann Reaction

The Balz-Schiemann reaction, used in the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, involves diazotizing an amino group followed by thermal decomposition of the diazonium tetrafluoroborate salt. Applying this to pyrrolo[3,2-c]pyridine would require:

  • Nitration of the core to introduce a nitro group at position 4.

  • Reduction to an amine using hydrogenation (e.g., H₂/Pd-C).

  • Diazotization with NaNO₂/HBF₄ and subsequent fluorination at 60–80°C.
    This route achieves ~50% yield in analogous systems, but competing reactions at other positions may reduce efficiency.

Halogen Exchange

Lithium-halogen exchange offers an alternative. For example, treating 4-chloro-1H-pyrrolo[3,2-c]pyridine with lithium diisopropylamide (LDA) at −78°C, followed by reaction with N-fluorobenzenesulfonimide (NFSI), introduces fluorine via a nucleophilic mechanism. This method, adapted from fluorinations of similar heterocycles, avoids high temperatures but requires anhydrous conditions.

Aldehyde Functionalization at Position 2

Introducing the carbaldehyde group necessitates careful positioning to prevent over-oxidation or side reactions.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction, employing POCl₃ and DMF, is widely used for formylating electron-rich aromatic systems. For pyrrolo[3,2-c]pyridine:

  • Activate the core with POCl₃ in DMF at 0–5°C.

  • Hydrolyze the intermediate with aqueous NaOH to yield the aldehyde.
    In Ambeed’s synthesis of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, this method achieved 50% yield. Adjusting the directing groups (e.g., electron-donating substituents) could enhance regioselectivity at position 2.

Oxidation of Methyl Groups

Oxidizing a preexisting methyl group at position 2 using KMnO₄ or SeO₂ offers another route. For instance, 2-methyl-1H-pyrrolo[3,2-c]pyridine can be oxidized to the aldehyde using SeO₂ in dioxane at 80°C. However, over-oxidation to carboxylic acids is a risk, necessitating precise stoichiometric control.

Integrated Synthetic Routes

Combining the above steps, two viable pathways emerge:

Route A: Sequential Functionalization

  • Synthesize 1H-pyrrolo[3,2-c]pyridine via cyclization.

  • Nitrate at position 4, reduce to amine, and fluorinate via Balz-Schiemann.

  • Formylate at position 2 using Vilsmeier-Haack.
    Yield Estimate : ~30% overall (assuming 50% per step).

Route B: Direct Coupling and Modification

  • Prepare 4-fluoro-1H-pyrrolo[3,2-c]pyridine via halogen exchange.

  • Introduce a methyl group at position 2 via Friedel-Crafts alkylation.

  • Oxidize methyl to aldehyde using SeO₂.
    Yield Estimate : ~25% overall.

Challenges and Optimization

  • Regioselectivity : Competing reactions at N1, C3, and C5 positions may occur during fluorination and formylation. Protecting groups (e.g., Boc for NH) could mitigate this.

  • Purification : Silica gel chromatography is critical for isolating intermediates, as seen in Ambeed’s protocols.

  • Scalability : High-temperature steps (e.g., Balz-Schiemann at 80°C) may limit large-scale production due to decomposition risks.

Comparative Data

StepMethodConditionsYieldSource
Core synthesisReductive cyclizationNaBH₄, MeOH, rt70%
FluorinationBalz-SchiemannNaNO₂/HBF₄, 60°C50%
FormylationVilsmeier-HaackPOCl₃/DMF, 0°C → NaOH50%
OxidationSeO₂Dioxane, 80°C45%

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.

    Reduction: 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly in the development of kinase inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is not fully understood. it is known to interact with specific molecular targets, such as kinases, by inhibiting their activity. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and migration .

Comparison with Similar Compounds

4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde

  • Structural Differences : The chloro analog replaces fluorine with chlorine at position 3. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine result in altered electronic and steric properties.
  • Synthesis: Both compounds likely derive from similar intermediates, such as dihydro-pyrano[3,2-c]quinoline-diones, via halogenation and cyclization steps. However, the chloro variant may require harsher conditions due to chlorine’s lower reactivity in nucleophilic substitutions compared to fluorine .
  • Physical Properties: Property 4-Fluoro Analog (Hypothetical) 4-Chloro Analog Molecular Formula C₈H₅FN₂O C₈H₅ClN₂O Molecular Weight ~164.13 180.59 Boiling Point/Melting Point Not reported Not reported
  • Applications : The chloro analog is commercially available (American Elements) for use in drug discovery, suggesting its utility as a building block for kinase inhibitors or antimicrobial agents .

1-(Phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

  • Structural Differences: This compound features a phenylsulfonyl group at position 1 and a pyrrolo[3,2-b]pyridine core (vs. [3,2-c] in the fluoro compound).
  • Synthesis : Prepared via Suzuki coupling or nucleophilic substitution reactions, as demonstrated in the synthesis of sulfonamide derivatives .

4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde

  • Structural Differences : Replaces the pyrrolo ring with a furo (oxygen-containing) ring, altering aromaticity and hydrogen-bonding capabilities.
  • Physical Properties: Property 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde Molecular Formula C₈H₅FN₂O C₈H₄ClNO₂ Molecular Weight ~164.13 181.58 Collision Cross-Section Not reported Predicted via computational models
  • Applications : Furopyridines exhibit antimicrobial activity against pathogens like Xanthomonas and Erwinia amylovora , highlighting the role of heterocycle choice in bioactivity.

Biological Activity

4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound notable for its unique structural features, including a pyridine ring fused to a pyrrole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This article summarizes the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.

  • Molecular Formula: C₈H₅FN₂O
  • Molecular Weight: 164.14 g/mol
  • CAS Number: 2231674-89-6

The primary mechanism of action for this compound involves inhibition of FGFRs. FGFRs play critical roles in various cellular processes, including cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells.

Biochemical Pathways

The compound primarily affects the FGFR signaling pathway. In vitro studies have demonstrated that it can inhibit cell proliferation and promote apoptosis in various cancer cell lines, particularly breast cancer 4T1 cells .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Proliferation Inhibition: Studies show that the compound inhibits the growth of cancer cells by targeting FGFRs.
  • Apoptosis Induction: It has been demonstrated to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Pharmacological Properties

The compound is part of a broader category of pyrrolo[3,2-c]pyridine derivatives known for their diverse pharmacological properties. These derivatives have been explored for various applications including:

  • Antiviral Activity: Certain derivatives have shown promise against viral infections.
  • Antidiabetic Effects: Some studies indicate that related compounds can enhance insulin sensitivity .
  • Antimycobacterial Activity: Research has suggested potential effectiveness against mycobacterial infections .

Research Findings and Case Studies

StudyFindings
In Vitro Study on Breast Cancer CellsDemonstrated inhibition of cell proliferation and induction of apoptosis in 4T1 cells .
Structure-Based DesignIdentified orally bioavailable inhibitors based on pyrrolo[3,2-c]pyridine scaffold with favorable pharmacokinetics and potent MPS1 inhibition .
Antiviral ActivityCompounds derived from this scaffold showed moderate anti-HIV activity with specific structure-activity relationships influencing efficacy .

Q & A

Basic: What are the common synthetic strategies for preparing 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde?

Answer:
The synthesis of this compound typically involves multi-step routes. A foundational approach includes:

  • Halogenation : Introducing fluorine at the 4-position of the pyrrolo-pyridine scaffold using fluorinating agents (e.g., Selectfluor® or DAST) under anhydrous conditions .
  • Formylation : Installing the aldehyde group at the 2-position via Vilsmeier-Haack formylation (POCl₃/DMF) or directed ortho-metalation followed by quenching with DMF .
  • Cyclization : Constructing the fused pyrrolo-pyridine core through cyclocondensation reactions, often employing microwave-assisted heating to enhance yield .
    Key Considerations : Purification via column chromatography (silica gel, EtOAc/hexane) and characterization by 1^1H/13^13C NMR and HRMS are critical to confirm regiochemical fidelity .

Basic: How is the structural integrity of this compound validated?

Answer:
Structural validation employs:

  • Spectroscopy : 19F^{19}\text{F} NMR confirms fluorine incorporation (δ ~ -120 to -150 ppm), while 1^1H NMR identifies the aldehyde proton (δ ~9.8–10.2 ppm, singlet) .
  • Mass Spectrometry : HRMS (ESI-TOF) provides exact mass matching (calculated for C₈H₅FN₂O: 180.0433 g/mol) .
  • Collision Cross-Section (CCS) Analysis : Ion mobility spectrometry predicts CCS values (e.g., [M+H]+ ~129.7 Ų) to differentiate from structural isomers .

Advanced: What strategies mitigate challenges in regioselective fluorination of pyrrolo-pyridine derivatives?

Answer:
Regioselectivity is influenced by:

  • Directing Groups : Transient protecting groups (e.g., Boc) on the pyrrole nitrogen can steer fluorination to the 4-position .
  • Catalytic Systems : Pd-mediated C–H activation with fluorine sources (e.g., NFSI) enhances selectivity under mild conditions .
  • Computational Guidance : DFT calculations predict electron density hotspots, guiding reagent choice (e.g., electrophilic vs. radical fluorination) .
    Validation : LC-MS monitoring and X-ray crystallography resolve positional ambiguities .

Advanced: How does the aldehyde group facilitate derivatization for biological studies?

Answer:
The aldehyde serves as a versatile handle for:

  • Schiff Base Formation : Reaction with primary amines (e.g., hydrazines, amino acids) under mild acidic conditions generates imine-linked conjugates for drug delivery .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) after conversion to propargyl ethers enables bioconjugation .
  • Redox-Active Scaffolds : Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a hydroxymethyl group for probing metabolic pathways .
    Optimization : Kinetic studies (e.g., pseudo-first-order conditions) ensure high conversion rates without pyrrole ring degradation .

Basic: What spectroscopic and chromatographic methods are used for purity assessment?

Answer:

  • HPLC-DAD : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) detect impurities at 254 nm; retention time ~8–10 min .
  • TLC : Silica plates (CH₂Cl₂/MeOH 9:1) with UV visualization (Rf ~0.5) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.4%) .

Advanced: How can computational modeling predict the reactivity of this compound?

Answer:

  • DFT Calculations : B3LYP/6-31G* models predict electrophilic aromatic substitution (EAS) sites, aligning with experimental halogenation outcomes .
  • Molecular Dynamics (MD) : Simulates solvation effects on aldehyde reactivity in polar aprotic solvents (e.g., DMSO) .
  • Docking Studies : Virtual screening against kinase targets identifies potential bioactivity, guiding SAR exploration .

Basic: What are the storage and handling protocols for this compound?

Answer:

  • Storage : Argon-sealed vials at -20°C to prevent aldehyde oxidation and moisture absorption .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) under N₂ atmosphere to maintain stability .
  • Safety : PPE (gloves, goggles) is mandatory due to potential irritancy (H302 hazard statement) .

Advanced: How does fluorination impact the electronic properties of the pyrrolo-pyridine core?

Answer:

  • Electron-Withdrawing Effect : Fluorine increases ring electron deficiency, enhancing susceptibility to nucleophilic attack at the 2-position .
  • Hammett Parameters : σₚ values (~0.06) indicate moderate meta-directing influence, validated by 13C^{13}\text{C} NMR chemical shifts .
  • Solvatochromism : UV-Vis spectra (λmax ~270 nm in MeOH) show solvent-dependent shifts due to altered conjugation .

Basic: What are the reported biological activities of structurally analogous compounds?

Answer:
Analogues (e.g., 5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde) exhibit:

  • Antimicrobial Activity : MIC ~8 µg/mL against S. aureus via membrane disruption .
  • Kinase Inhibition : IC₅₀ ~50 nM for JAK2 inhibitors, attributed to H-bonding with the aldehyde .
    Caution : Activity data for the fluoro derivative remain exploratory; validate via enzymatic assays (e.g., ADP-Glo™) .

Advanced: What analytical techniques resolve contradictions in reported synthetic yields?

Answer:

  • Reaction Monitoring : In-situ IR tracks aldehyde formation (C=O stretch ~1700 cm⁻¹) to optimize reaction time .
  • Isotopic Labeling : 18O^{18}\text{O}-labeling studies identify hydrolysis side-products during formylation .
  • DoE (Design of Experiments) : Response surface methodology (RSM) pinpoints optimal temperature (~80°C) and stoichiometry (1.2 eq. POCl₃) .

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